molecular formula C23H18Br3N3O6 B11562969 2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11562969
M. Wt: 672.1 g/mol
InChI Key: DSMROLPLZUWJLX-ORBVJSQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features multiple bromine atoms, a pyridine ring, and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the bromine atoms or the pyridine ring.

    Substitution: The bromine atoms are reactive sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromine atoms under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it versatile for various synthetic applications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring and bromine atoms can enhance binding affinity to biological targets.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure allows for modifications that can improve pharmacokinetic properties and target specificity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C23H18Br3N3O6

Molecular Weight

672.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H18Br3N3O6/c1-32-18-6-12(7-19(33-2)21(18)34-3)23(31)35-20-13(4-15(24)8-17(20)26)10-28-29-22(30)14-5-16(25)11-27-9-14/h4-11H,1-3H3,(H,29,30)/b28-10+

InChI Key

DSMROLPLZUWJLX-ORBVJSQLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.